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molecular formula C12H15FO3 B8588573 Tert-butyl 2-(4-fluorophenoxy)acetate

Tert-butyl 2-(4-fluorophenoxy)acetate

Cat. No. B8588573
M. Wt: 226.24 g/mol
InChI Key: ZIFFRUYYJNGQOQ-UHFFFAOYSA-N
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Patent
US08518934B2

Procedure details

LiAlH4 (378 mg, 10.0 mmol) was added at −15° C. to a solution of tert-butyl 2-(4-fluorophenoxy)acetate (2.03 g, 9.00 mmol) in tetrahydrofuran (10 ml) and stirred at room temperature for 20 minutes. Aqueous 15% NaOH solution (2 ml), Na2SO4 (2.84 g) and H2O (6 ml) were added to the reaction mixture and stirred for 1 hour. The resulting precipitation was filtered off and washed with tetrahydrofuran (30 ml×3). The filtrate was dried over Na2SO4, filtered and concentrated in vacuo to give 2-(4-fluorophenoxy)ethanol (1.12 g, 80%) as yellow oil: LC-MS: 157 [M+1]+.
Quantity
378 mg
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2.84 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]1[CH:22]=[CH:21][C:11]([O:12][CH2:13][C:14](OC(C)(C)C)=[O:15])=[CH:10][CH:9]=1.[OH-].[Na+].[O-]S([O-])(=O)=O.[Na+].[Na+]>O1CCCC1.O>[F:7][C:8]1[CH:22]=[CH:21][C:11]([O:12][CH2:13][CH2:14][OH:15])=[CH:10][CH:9]=1 |f:0.1.2.3.4.5,7.8,9.10.11|

Inputs

Step One
Name
Quantity
378 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
2.03 g
Type
reactant
Smiles
FC1=CC=C(OCC(=O)OC(C)(C)C)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.84 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitation
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with tetrahydrofuran (30 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC=C(OCCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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